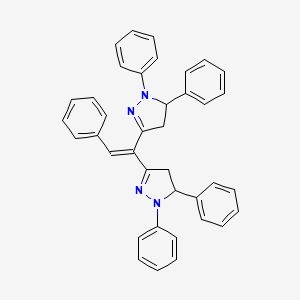
3,3'-(2-Phenylethene-1,1-diyl)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(2-Phenylethene-1,1-diyl)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) is a complex organic compound characterized by its unique structure, which includes two pyrazole rings connected by a phenylethene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(2-Phenylethene-1,1-diyl)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) typically involves the reaction of 1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of a catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid . The product is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3’-(2-Phenylethene-1,1-diyl)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyrazole ketones or carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
3,3’-(2-Phenylethene-1,1-diyl)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3’-(2-Phenylethene-1,1-diyl)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyl-1H-pyrazole: A simpler pyrazole derivative with similar biological activities.
1,3-Diphenylprop-2-en-1-one: A precursor in the synthesis of the target compound.
4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(methoxybenzene): Another structurally related compound with different substituents.
Uniqueness
3,3’-(2-Phenylethene-1,1-diyl)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) is unique due to its dual pyrazole rings connected by a phenylethene bridge, which imparts distinct chemical and biological properties.
Properties
CAS No. |
141391-52-8 |
|---|---|
Molecular Formula |
C38H32N4 |
Molecular Weight |
544.7 g/mol |
IUPAC Name |
5-[1-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)-2-phenylethenyl]-2,3-diphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C38H32N4/c1-6-16-29(17-7-1)26-34(35-27-37(30-18-8-2-9-19-30)41(39-35)32-22-12-4-13-23-32)36-28-38(31-20-10-3-11-21-31)42(40-36)33-24-14-5-15-25-33/h1-26,37-38H,27-28H2 |
InChI Key |
RMYARIMZCYBTKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C(=CC2=CC=CC=C2)C3=NN(C(C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


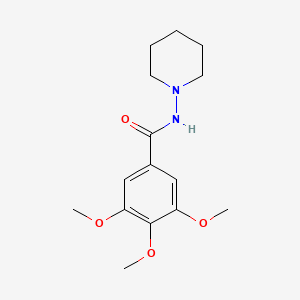

![2,3-Dimethyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14288569.png)
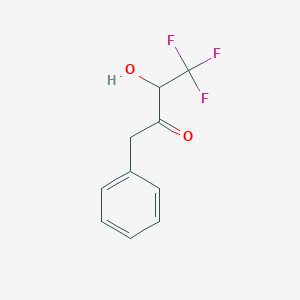
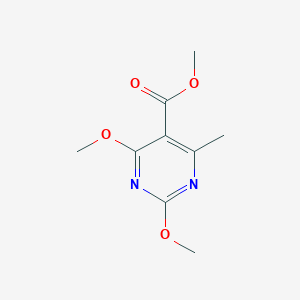
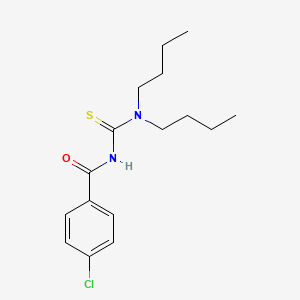
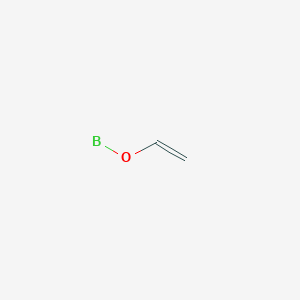
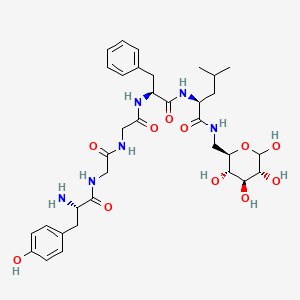
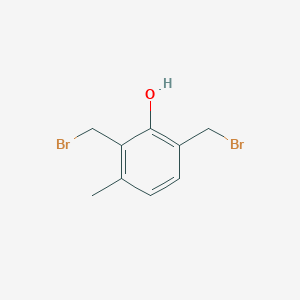
![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)

![2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline](/img/structure/B14288659.png)
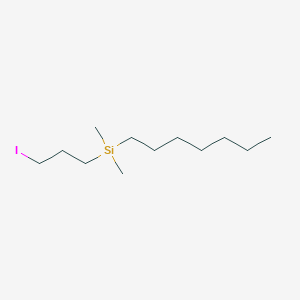
![N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B14288668.png)
